methyl N-(1-methylbenzimidazol-2-yl)carbamate
Description
Methyl N-(1-methylbenzimidazol-2-yl)carbamate is a benzimidazole-derived carbamate compound characterized by a methyl group substitution at the 1-position of the benzimidazole ring and a carbamate group at the 2-position. Its molecular formula is C₁₀H₁₀N₃O₂, with a molecular weight of 207.21 g/mol. For example, Carbendazim (methyl N-(1H-benzimidazol-2-yl)carbamate), a closely related analog, has low water solubility (2 mg/L at 25°C) and decomposes above 300°C . The 1-methyl substitution in the target compound likely enhances lipophilicity compared to non-alkylated derivatives, influencing solubility and bioavailability .
Properties
CAS No. |
77106-42-4 |
|---|---|
Molecular Formula |
C10H11N3O2 |
Molecular Weight |
205.21 g/mol |
IUPAC Name |
methyl N-(1-methylbenzimidazol-2-yl)carbamate |
InChI |
InChI=1S/C10H11N3O2/c1-13-8-6-4-3-5-7(8)11-9(13)12-10(14)15-2/h3-6H,1-2H3,(H,11,12,14) |
InChI Key |
ICLPKOKRNDSCMF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1NC(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, physicochemical, and functional differences between methyl N-(1-methylbenzimidazol-2-yl)carbamate and related benzimidazole carbamates:
Structural and Functional Insights:
Benomyl’s 1-butylcarbamoyl group introduces bulkier hydrophobic interactions, increasing environmental persistence but reducing metabolic clearance compared to the methyl-substituted derivative . Mebendazole and Flubendazole feature 6-position aromatic substituents (benzoyl, fluorobenzoyl), enhancing binding to parasitic tubulin via π-π stacking .
Physicochemical Properties: The 1-methyl group likely increases lipophilicity (logP ~2.5–3.0) compared to Carbendazim (logP ~1.8), improving membrane permeability but reducing aqueous solubility . Benomyl’s butylcarbamoyl group contributes to very low water solubility (<0.1 mg/L), limiting its use in aqueous formulations .
Biological Activity: Carbendazim and Benomyl act as fungicides by inhibiting microtubule assembly in fungi, but Benomyl’s bulkier substituent broadens its antifungal spectrum . Mebendazole and Flubendazole exhibit antiparasitic activity due to their 6-substituents, which enhance binding to β-tubulin in parasites over host cells . The target compound’s 1-methyl group may reduce antifungal potency compared to Carbendazim but could improve metabolic stability in mammalian systems .
Q & A
Q. Can this compound serve as a scaffold for PROTACs (Proteolysis-Targeting Chimeras)?
- Methodological Answer : Feasibility hinges on:
- Linker design : Introduce PEG or alkyl spacers between the carbamate and E3 ligase-recruiting moiety (e.g., thalidomide).
- Ubiquitination assays : Use Western blotting to monitor target protein degradation (e.g., BRD4).
provides precedent for benzimidazole-based PROTACs via click chemistry modifications .
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